tert-Butyl 3-((6-methylpyridazin-3-yl)oxy)pyrrolidine-1-carboxylate
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Overview
Description
Tert-Butyl 3-((6-methylpyridazin-3-yl)oxy)pyrrolidine-1-carboxylate: is a chemical compound that belongs to the class of organic compounds known as pyrrolidines. It is characterized by the presence of a pyrrolidine ring, a methyl group, and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-((6-methylpyridazin-3-yl)oxy)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: : The pyrrolidine ring can be synthesized through cyclization reactions involving amino acids or their derivatives.
Introduction of the Methyl Group: : The methyl group can be introduced using reagents such as methyl iodide or dimethyl sulfate.
Attachment of the tert-Butyl Ester Group: : The tert-butyl ester group is usually introduced using tert-butyl chloroformate in the presence of a base.
Industrial Production Methods
In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high purity and yield. The process involves the use of reactors and purification techniques such as distillation and crystallization to obtain the final product.
Chemical Reactions Analysis
Tert-Butyl 3-((6-methylpyridazin-3-yl)oxy)pyrrolidine-1-carboxylate: undergoes various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure.
Substitution: : Substitution reactions can introduce different substituents at various positions on the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: : Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: : Reagents like alkyl halides and amines are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which can have different biological and chemical properties.
Scientific Research Applications
Tert-Butyl 3-((6-methylpyridazin-3-yl)oxy)pyrrolidine-1-carboxylate: has several scientific research applications:
Chemistry: : It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : The compound is studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: : It is investigated for its therapeutic potential in treating various diseases.
Industry: : The compound is used in the development of new materials and chemicals.
Mechanism of Action
The mechanism by which tert-Butyl 3-((6-methylpyridazin-3-yl)oxy)pyrrolidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to changes in cellular processes and biological functions.
Comparison with Similar Compounds
Tert-Butyl 3-((6-methylpyridazin-3-yl)oxy)pyrrolidine-1-carboxylate: is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Tert-Butyl 3-((6-methylpyridazin-3-yl)oxy)piperidine-1-carboxylate
Tert-Butyl (3-Methylpyridin-2-yl)carbamate
These compounds share structural similarities but differ in their functional groups and biological activities.
Properties
IUPAC Name |
tert-butyl 3-(6-methylpyridazin-3-yl)oxypyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3/c1-10-5-6-12(16-15-10)19-11-7-8-17(9-11)13(18)20-14(2,3)4/h5-6,11H,7-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVZILKWVDNDAAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(C2)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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